
(1R,3S)-3-phenylmethoxycyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-phenylmethoxycyclopentan-1-ol is a chiral organic compound with a cyclopentane ring substituted with a phenylmethoxy group at the 3rd position and a hydroxyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-phenylmethoxycyclopentan-1-ol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained by a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for high atom economy and low production costs . The method also boasts good stereoselectivity, resulting in a product with high optical purity and stable quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-phenylmethoxycyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylmethoxy group can be reduced to a phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) for halogenation and NH3 (Ammonia) for amination are frequently employed.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of cyclopentyl halides or amines.
Applications De Recherche Scientifique
Chemistry
(1R,3S)-3-phenylmethoxycyclopentan-1-ol serves as a valuable chiral building block in the synthesis of various biologically active molecules. Its incorporation can introduce chirality and desired functionality into the final product.
Biology
Medicine
Industry
Mécanisme D'action
The mechanism by which (1R,3S)-3-phenylmethoxycyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins . These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-aminocyclopentanol: Used as a chiral building block in asymmetric synthesis.
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Utilized in the synthesis of biologically active molecules.
Uniqueness
(1R,3S)-3-phenylmethoxycyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylmethoxy group and a hydroxyl group, which provide distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(1R,3S)-3-phenylmethoxycyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
Clé InChI |
SFIICXXRMNDRQC-NEPJUHHUSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(CC1O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
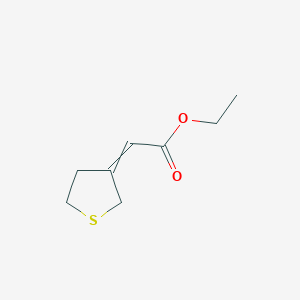
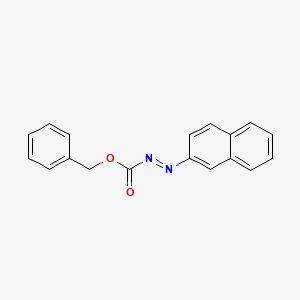
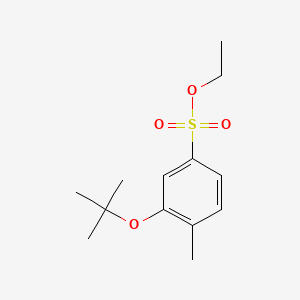
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)

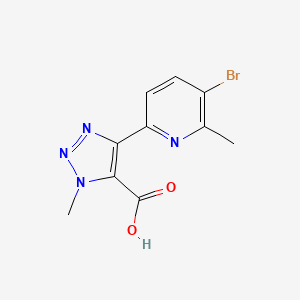
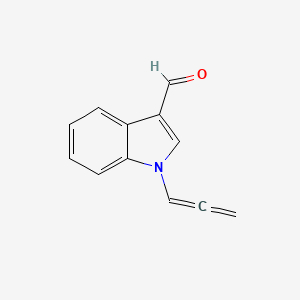

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

